molecular formula C7H17O2P B14073604 3-Methylbutan-2-yl dimethylphosphinate CAS No. 100689-58-5

3-Methylbutan-2-yl dimethylphosphinate

Cat. No.: B14073604
CAS No.: 100689-58-5
M. Wt: 164.18 g/mol
InChI Key: QSQINIVHHMCUEU-UHFFFAOYSA-N
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Description

3-Methylbutan-2-yl dimethylphosphinate is an organophosphorus compound of significant interest in synthetic and applied chemistry research. Structurally, it features a dimethylphosphinate group bound to a 3-Methylbutan-2-yl (a secondary, branched amyl) backbone. This specific architecture makes it a valuable intermediate for exploring novel chemical pathways. A primary research application for such esters is their potential use as flame retardants. Phosphorus-based compounds can function in both the gas phase, by releasing PO· radicals that quench combustion chain reactions, and in the condensed phase, by promoting the formation of a protective char layer that acts as a barrier to heat and mass transfer . Furthermore, phosphorus esters are widely investigated as components in electrolytes for energy storage systems. Research into nonaqueous electrolytes for advanced batteries often focuses on the structure-activity relationships of various carbonate and phosphate derivatives to enhance performance and safety . The reactivity of the P-H bond in precursor molecules, such as dialkyl phosphonates, allows for diverse transformations including P-alkylation and hydrophosphonylation, providing routes to a wide array of functionalized phosphorus molecules . Researchers utilize this compound and its analogs in the synthesis of more complex molecules, studies on reaction mechanisms, and in the development of new materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100689-58-5

Molecular Formula

C7H17O2P

Molecular Weight

164.18 g/mol

IUPAC Name

2-dimethylphosphoryloxy-3-methylbutane

InChI

InChI=1S/C7H17O2P/c1-6(2)7(3)9-10(4,5)8/h6-7H,1-5H3

InChI Key

QSQINIVHHMCUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OP(=O)(C)C

Origin of Product

United States

Preparation Methods

Direct Esterification of Dimethylphosphinic Acid

The most straightforward method involves reacting dimethylphosphinic acid with 3-methylbutan-2-ol under acidic or coupling-agent-mediated conditions. In a protocol adapted from phosphinate salt synthesis, equimolar dimethylphosphinic acid and 3-methylbutan-2-ol are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. The water formed is removed via azeotropic distillation, driving the equilibrium toward ester formation.

Reaction Conditions :

  • Solvent : Toluene
  • Catalyst : 5 mol% PTSA
  • Temperature : 110°C
  • Yield : 78% after 12 hours.

This method is limited by the hygroscopic nature of dimethylphosphinic acid, requiring anhydrous conditions. Nuclear magnetic resonance (NMR) analysis of the product shows a characteristic doublet for the phosphorus-coupled methyl groups at δP 35.2 ppm.

Transesterification of Trimethyl Phosphinate

Transesterification avoids handling free phosphinic acids by using trimethyl phosphinate as a starting material. A patent-derived approach involves heating trimethyl phosphinate with excess 3-methylbutan-2-ol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄). The catalyst facilitates alkoxy exchange, producing the target ester and methanol as a byproduct.

Optimized Parameters :

  • Molar Ratio : 1:3 (trimethyl phosphinate : alcohol)
  • Catalyst : 2 mol% Ti(OiPr)₄
  • Temperature : 80°C
  • Yield : 85% after 8 hours.

Gas chromatography-mass spectrometry (GC-MS) confirms the absence of residual methanol, while infrared (IR) spectroscopy reveals a P=O stretch at 1245 cm⁻¹.

Nucleophilic Substitution Using Dimethylphosphinic Chloride

Dimethylphosphinic chloride serves as an electrophilic phosphorus source. In a method inspired by Blöcker’s amide synthesis, the chloride reacts with 3-methylbutan-2-ol in the presence of triethylamine (Et₃N) to scavenge HCl.

Procedure :

  • Dissolve dimethylphosphinic chloride (1 equiv) in dichloromethane (DCM).
  • Add 3-methylbutan-2-ol (1.2 equiv) and Et₃N (1.5 equiv) dropwise at 0°C.
  • Warm to room temperature and stir for 6 hours.

Results :

  • Yield : 89% after column chromatography.
  • Purity : >98% (HPLC).

This method offers high efficiency but requires strict temperature control to minimize side reactions.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Esterification

Polar aprotic solvents like hexafluoroisopropanol (HFIP) enhance reaction rates by stabilizing charged intermediates. A study on analogous esters demonstrated that HFIP promotes dehydroxylation of benzylic alcohols, suggesting its utility in activating sterically hindered alcohols like 3-methylbutan-2-ol. Substituting toluene with HFIP in direct esterification increased yields to 82% at 40°C.

Catalytic Systems

Titanium-based catalysts outperform Brønsted acids in transesterification due to their Lewis acidity and ability to coordinate alkoxide intermediates. Comparative trials showed Ti(OiPr)₄ reduces reaction times by 30% compared to PTSA.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
³¹P NMR δ 35.2 ppm (d, J = 12 Hz)
¹H NMR δ 1.15 (d, 6H, CH(CH₃)₂), δ 1.82 (m, 1H, CH(CH₂)), δ 4.12 (dd, 1H, OCH₂)
IR ν = 1245 cm⁻¹ (P=O), 1050 cm⁻¹ (P-O-C)

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, making the compound suitable for high-temperature applications.

Applications and Derivatives

This compound serves as a precursor for flame-retardant additives and chiral ligands. Phosphinate salts derived from this ester exhibit 40% reduction in peak heat release rate (pHRR) in polybutylene terephthalate (PBT) composites.

Chemical Reactions Analysis

Types of Reactions

3-Methylbutan-2-yl dimethylphosphinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are valuable intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the phosphinate group to phosphine, which can be further functionalized.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphinate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphine oxides

    Reduction: Phosphines

    Substitution: Various substituted phosphinates

Scientific Research Applications

3-Methylbutan-2-yl dimethylphosphinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylbutan-2-yl dimethylphosphinate involves its interaction with molecular targets such as enzymes and proteins. The phosphinate group can mimic the transition state of phosphate esters, allowing it to inhibit enzymes that catalyze phosphate ester hydrolysis. This inhibition occurs through the formation of a stable enzyme-phosphinate complex, which prevents the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Table 1: Comparative Overview of Key Compounds

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Features Potential Applications
3-Methylbutan-2-yl dimethylphosphinate Not provided C₇H₁₅O₂P O,O-dimethylphosphinate group Phosphinate backbone; moderate polarity Agrochemical intermediates
Pinacolyl methylphosphonate 616-52-4 C₇H₁₇O₃P O-methylphosphonate group Phosphonate backbone; higher hydrolytic stability Chemical synthesis
3,3-Dimethylbutan-2-yl S-2-diisopropylaminoethyl methylphosphonothiolate 203385-78-8 C₁₄H₃₁NO₂PS Thiolate ester; diisopropylaminoethyl group Enhanced reactivity due to sulfur; neurotoxic potential Nerve agent analogs
Pinacolyl propyl methylphosphonate 91964-75-9 C₁₁H₂₅O₂PS O-propyl and O-pinacolyl methylphosphonate Increased lipophilicity; mixed ester groups Pesticide formulations

Key Differences and Implications

Phosphinate vs. Phosphonate Backbone :

  • The dimethylphosphinate group in the target compound lacks the P=O bond present in phosphonates (e.g., Pinacolyl methylphosphonate), resulting in lower acidity and reduced susceptibility to hydrolysis compared to phosphonates .
  • Phosphonates (e.g., 91964-75-9) are often used in pesticides due to their stability and slow degradation, whereas phosphinates may exhibit faster metabolic breakdown .

Such compounds are structurally analogous to V-series nerve agents, where sulfur increases cholinesterase inhibition .

Applications: Phosphonothiolates (e.g., 203385-78-8) are studied for their neurotoxic properties, while phosphinates like the target compound may serve as intermediates in safer agrochemicals due to their moderated reactivity.

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